molecular formula C17H17N5O4S B2827468 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034614-49-6

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2827468
CAS No.: 2034614-49-6
M. Wt: 387.41
InChI Key: VSRJVKSOOZYWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide features a pyrazine core substituted with a methyl-pyrazole moiety at the 3-position, linked via a methylene bridge to a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide group. Thus, the following comparison relies on structurally analogous sulfonamide derivatives documented in the literature.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-22-11-12(9-20-22)17-14(18-4-5-19-17)10-21-27(23,24)13-2-3-15-16(8-13)26-7-6-25-15/h2-5,8-9,11,21H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRJVKSOOZYWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Moiety: Starting from 1-methyl-1H-pyrazole, the compound is functionalized at the 4-position using electrophilic substitution reactions.

    Construction of the Pyrazine Ring: The pyrazole derivative is then reacted with appropriate reagents to form the pyrazine ring, often involving cyclization reactions.

    Linking to Benzo[d][1,4]dioxine: The pyrazine derivative is then coupled with a benzo[d][1,4]dioxine precursor through a sulfonamide linkage, typically using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and pyrazine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

The compound N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide represents a significant area of research in medicinal chemistry and pharmaceutical applications. This article explores its applications, focusing on scientific research, biological activity, and potential therapeutic uses.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the sulfonamide group is known to enhance the inhibition of specific enzymes involved in tumor growth and proliferation. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase, which is overexpressed in various cancers .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Sulfonamides are traditionally known for their antibacterial effects, and the incorporation of pyrazole and pyrazine rings may enhance this activity by interacting with bacterial enzymes or disrupting metabolic pathways .

Neurological Applications

Given the growing interest in neuropharmacology, compounds like this compound are being studied for their neuroprotective effects. Preliminary studies suggest that similar compounds can modulate neurotransmitter systems and may offer therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Study 1: Anticancer Efficacy

A study conducted on analogous compounds demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the potential of similar structures in cancer therapy .

Study 2: Antimicrobial Activity

In vitro tests showed that derivatives of sulfonamides exhibit potent activity against Gram-positive bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

Study 3: Neuroprotective Effects

Research investigating the neuroprotective potential of related compounds found promising results in reducing neuroinflammation in animal models of neurodegeneration. These findings suggest a pathway for developing treatments for conditions like multiple sclerosis and Parkinson's disease .

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Scaffold Analysis

The target compound’s pyrazine-pyrazole hybrid scaffold distinguishes it from other sulfonamide derivatives. Key analogs include:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Method (Reference)
Target Compound Pyrazine-pyrazole + dihydrobenzodioxine 1-methyl-1H-pyrazol-4-yl, sulfonamide Not reported Not reported Not reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine + chromenone Fluoro-substituted chromenone, isopropylsulfonamide 616.9 211–214 Suzuki coupling
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine Nitrophenyl, cyano, ester groups Yield: 51% 243–245 One-pot two-step reaction
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Ethyl-methylpyrazole, phenyl, carboxamide 374.4 Not reported Not detailed

Key Observations

Scaffold Diversity: The target compound’s pyrazine-pyrazole-dihydrobenzodioxine system is distinct from the pyrazolo-pyrimidine-chromenone scaffold in and the tetrahydroimidazopyridine in . These differences may influence solubility, bioavailability, and target selectivity. The dihydrobenzodioxine sulfonamide group in the target compound contrasts with the isopropylsulfonamide in , suggesting divergent electronic and steric properties.

Synthesis Complexity :

  • The Suzuki coupling method used for (yield: 44%) is a common approach for aryl-aryl bond formation but may require optimization for the target compound’s pyrazine linker.
  • The one-pot synthesis of achieved moderate yield (51%) , highlighting challenges in multi-step reactions for complex heterocycles.

Thermal Stability: The target compound’s thermal behavior cannot be inferred directly. However, analogs like (MP: 211–214°C) and (MP: 243–245°C) suggest that fused aromatic systems (e.g., chromenone in ) enhance stability compared to non-fused scaffolds.

Spectroscopic Characterization :

  • While NMR and HRMS data are provided for , similar analyses for the target compound would require experimental validation.

Research Implications and Gaps

Structural Elucidation :

  • The SHELX software suite (e.g., SHELXL for refinement ) could resolve the target compound’s crystallography, enabling precise bond-length/angle comparisons with analogs.

Biological Activity :

  • Sulfonamide derivatives like and are often explored as kinase inhibitors or anticancer agents. The target compound’s pyrazine-pyrazole hybrid may offer unique interactions with enzymatic pockets.

Synthetic Challenges :

  • The methylene bridge in the target compound may introduce steric hindrance during synthesis, necessitating tailored catalysts or protecting-group strategies.

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N7O2SC_{18}H_{17}N_{7}O_{2}S, with a molecular weight of 395.44 g/mol. The structure features a complex arrangement that includes a pyrazole moiety, which is known for its diverse biological activities.

Anticancer Potential

Research indicates that compounds containing pyrazole derivatives exhibit considerable anticancer properties. For instance, studies have shown that certain pyrazole-based compounds can inhibit AMPK (AMP-activated protein kinase), a target in cancer therapy. The synthesis of related compounds has been linked to promising anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. Similar compounds have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, derivatives with similar structures have shown up to 85% inhibition of TNF-α at specific concentrations .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Compounds similar to this compound have exhibited activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups enhances their efficacy against these pathogens .

Case Studies

Several studies have investigated the biological activity of related pyrazole derivatives:

  • Study on AMPK Inhibition : A derivative synthesized from a similar scaffold showed effective AMPK inhibition, leading to reduced cell proliferation in cancer cell lines .
  • Anti-inflammatory Evaluation : A series of pyrazole compounds were tested for their ability to inhibit IL-6 and TNF-α production in lipopolysaccharide-stimulated macrophages, with some showing comparable effects to established anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Testing : Pyrazole-containing compounds were assessed against various microbial strains, revealing significant inhibitory effects that suggest potential for development into therapeutic agents .

Data Table: Summary of Biological Activities

Activity Type Compound Effectiveness
AnticancerPyrazole derivativesInduces apoptosis; inhibits AMPK
Anti-inflammatoryN-(arylureido/arylsulfonamido derivatives)Up to 85% inhibition of TNF-α at 10 µM
AntimicrobialVarious pyrazole-based compoundsEffective against E. coli, S. aureus

Q & A

Q. What are the optimal synthetic routes for N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?

Methodological Answer: The synthesis typically involves sequential coupling and sulfonylation reactions. Key steps include:

  • Pyrazine-Pyrazole Coupling: React 3-(1-methyl-1H-pyrazol-4-yl)pyrazine with a methylating agent (e.g., CH₃I) under basic conditions (K₂CO₃/DMF) at 60–80°C for 6–12 hours .
  • Sulfonamide Formation: Introduce the 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride to the pyrazine-methyl intermediate in anhydrous DCM with triethylamine (TEA) as a base. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Combine X-ray crystallography (using SHELXL for refinement ) with spectroscopic techniques :

  • NMR: Analyze ¹H/¹³C NMR for characteristic peaks (e.g., pyrazole C-H at δ 7.8–8.2 ppm, sulfonamide S=O stretch at ~1350 cm⁻¹ in IR) .
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ via HRMS (ESI+ mode) with <5 ppm error .
  • Single-Crystal Analysis: Grow crystals via slow evaporation in DMSO/water (70:30), and refine using SHELXL to resolve torsional angles between pyrazine and dihydrodioxine rings .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of pyrazole substitution on biological activity?

Methodological Answer:

  • Analog Synthesis: Replace the 1-methyl group on pyrazole with ethyl, isopropyl, or aryl substituents. Use Suzuki-Miyaura coupling for aryl variants .
  • Biological Assays: Test analogs against target enzymes (e.g., carbonic anhydrase IX) using fluorometric assays. Compare IC₅₀ values to quantify potency shifts .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to assess binding affinity changes. Correlate steric/electronic effects of substituents with activity .

Q. What experimental strategies resolve contradictions in biological activity data between structurally similar sulfonamide derivatives?

Methodological Answer:

  • Control for Solubility: Pre-saturate compounds in assay buffers (e.g., PBS with 0.1% DMSO) to standardize bioavailability .
  • Metabolic Stability Testing: Use liver microsomes (human/rat) to compare metabolic half-lives. Poor stability in certain analogs may explain false-negative results .
  • Off-Target Screening: Employ kinase profiling panels (e.g., Eurofins KinaseScan) to identify unintended interactions that skew activity data .

Q. How can computational methods predict the compound’s reactivity in physiological environments?

Methodological Answer:

  • Quantum Mechanical Calculations: Use Gaussian 16 to compute Fukui indices for nucleophilic/electrophilic sites. Predict sulfonamide hydrolysis susceptibility at pH 7.4 .
  • Molecular Dynamics (MD): Simulate interactions with serum albumin (PDB: 1BM0) to assess binding stability. High binding may reduce free compound concentration .
  • pKa Prediction: Employ MarvinSketch to estimate sulfonamide pKa (~9.5). Confirm via potentiometric titration to model ionization states in vivo .

Data Analysis and Optimization

Q. What statistical methods are appropriate for analyzing dose-response data in enzymatic inhibition studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to derive IC₅₀ and Hill slope values. Validate with bootstrapping (n=1000 iterations) .
  • Outlier Detection: Apply Grubbs’ test (α=0.05) to exclude anomalous replicates. Re-test outliers in triplicate .
  • Synergy Analysis: For combination studies, use the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy) .

Q. How can reaction yields be optimized during large-scale synthesis?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors for sulfonylation steps to enhance mixing and reduce side products .
  • Process Analytical Technology (PAT): Use in-line FTIR to monitor reaction progress and terminate at >95% conversion .
  • Solvent Recycling: Recover DMF via vacuum distillation (60°C, 10 mbar) to reduce costs and environmental impact .

Specialized Techniques

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

Methodological Answer:

  • Disorder Modeling: Resolve positional disorder in the dihydrodioxine ring using PART and ISOR commands in SHELXL .
  • Hydrogen Bonding: Assign H-atoms via riding models and validate using PLATON’s ADDSYM to detect missed symmetry .
  • Twinned Data: For twinned crystals (e.g., pseudo-merohedral twinning), apply TWIN/BASF refinement in SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.